5-Pentyl-pyridine-2-carboxylic acid ethyl ester 5-Pentyl-pyridine-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 108734-05-0
VCID: VC18671655
InChI: InChI=1S/C13H19NO2/c1-3-5-6-7-11-8-9-12(14-10-11)13(15)16-4-2/h8-10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

5-Pentyl-pyridine-2-carboxylic acid ethyl ester

CAS No.: 108734-05-0

Cat. No.: VC18671655

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

5-Pentyl-pyridine-2-carboxylic acid ethyl ester - 108734-05-0

Specification

CAS No. 108734-05-0
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name ethyl 5-pentylpyridine-2-carboxylate
Standard InChI InChI=1S/C13H19NO2/c1-3-5-6-7-11-8-9-12(14-10-11)13(15)16-4-2/h8-10H,3-7H2,1-2H3
Standard InChI Key JBIAPGHGDHCEQQ-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CN=C(C=C1)C(=O)OCC

Introduction

Synthesis and Reaction Mechanisms

Esterification Methodology

The synthesis of 5-pentyl-pyridine-2-carboxylic acid ethyl ester follows classical esterification protocols. The reaction involves the condensation of 5-pentyl-pyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions . A key advancement in this process, as described in US2758999A, eliminates the need for post-reaction neutralization and solvent extraction. Instead, a pre-formed catalyst—a salt derived from pyridine carboxylic acid esters and sulfuric acid—enables direct distillation of the ester, improving yield (up to 85–97%) and reducing costs .

Reaction Steps:

  • Catalyst Preparation: Refluxing nicotinic acid, butanol, and sulfuric acid forms a non-volatile salt catalyst.

  • Esterification: Adding 5-pentyl-pyridine-2-carboxylic acid and ethanol to the catalyst mixture under reflux.

  • Distillation: Excess alcohol is removed, followed by vacuum distillation of the ester .

Physicochemical Properties

Structural and Spectral Data

  • IUPAC Name: Ethyl 5-pentylpyridine-2-carboxylate .

  • SMILES: CCCCCCC1=CN=C(C=C1)C(=O)OCC .

  • InChIKey: JBIAPGHGDHCEQQ-UHFFFAOYSA-N .

  • Spectroscopic Data:

    • IR: Ester carbonyl (C=O) stretch at ~1700 cm⁻¹; pyridine ring vibrations at 1600–1450 cm⁻¹ .

    • ¹H NMR (DMSO-d₆): δ 0.88 (t, 3H, CH₃), 1.31 (m, 6H, CH₂), 4.27 (q, 2H, OCH₂), 7.45–8.12 (m, 3H, pyridine-H) .

    • MS: Molecular ion peak at m/z 221.3 [M]⁺ .

Thermodynamic and Solubility Properties

  • LogP: Estimated at 3.2 (indicating high lipophilicity due to the pentyl chain).

  • Solubility: Miscible in organic solvents (e.g., ethanol, ethyl ether); insoluble in water .

Applications in Research

Organic Synthesis

The compound serves as a precursor in cyclization reactions. For instance, microwave-assisted synthesis of 1,2,4-oxadiazoles from arylamidoximes and ethyl hexanoate highlights its utility in heterocyclic chemistry .

Comparative Analysis with Analogues

Property5-Pentyl-pyridine-2-carboxylic acid ethyl esterEthyl nicotinate
Molecular Weight221.29 g/mol151.16 g/mol
LogP3.21.5
Synthetic Yield85–97% 70–75%
BioactivityPotential intermediate Anti-inflammatory

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